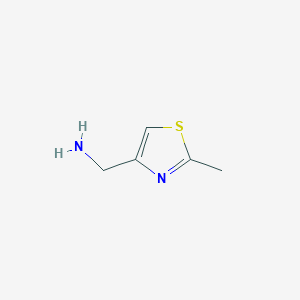

(2-Methylthiazol-4-yl)MethanaMine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKAEFOHSOQKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594130 | |

| Record name | 1-(2-Methyl-1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103694-26-4 | |

| Record name | 1-(2-Methyl-1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-METHYLTHIAZOL-4-YL)METHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Methylthiazol-4-yl)methanamine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (2-Methylthiazol-4-yl)methanamine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, spectroscopic profile, and a proposed synthetic route. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates information from closely related analogs and established chemical principles to provide a thorough profile.

Chemical and Physical Properties

This compound is a heterocyclic amine containing a thiazole ring, a five-membered aromatic ring with one sulfur and one nitrogen atom. The presence of the methyl and methanamine substituents influences its chemical reactivity and physical properties.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2-methyl-1,3-thiazol-4-yl)methanamine | PubChem[1] |

| Molecular Formula | C₅H₈N₂S | PubChem[1] |

| Molecular Weight | 128.20 g/mol | PubChem[1] |

| CAS Number | 103694-26-4 | PubChem[1] |

| Canonical SMILES | CC1=NC(=CS1)CN | PubChem[1] |

| InChI Key | ZCKAEFOHSOQKHN-UHFFFAOYSA-N | PubChem[1] |

Table 2: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Notes and Source |

| Melting Point | Not available | Data for the closely related (2-Methylthiazol-4-yl)methanol is 32-37 °C, suggesting the methanamine may also be a low-melting solid or liquid at room temperature. |

| Boiling Point | Not available | Predicted to be higher than related, less polar thiazoles due to hydrogen bonding capabilities of the amine group. |

| Solubility | Soluble in water and polar organic solvents | The amine group is expected to confer aqueous solubility, particularly at acidic pH where it will be protonated. |

| pKa (Conjugate Acid) | ~7-8 | Estimated based on similar primary amines and the electron-withdrawing nature of the thiazole ring. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the well-established Hantzsch thiazole synthesis, followed by functional group manipulation. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Chloromethyl)-2-methylthiazole

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in ethanol.

-

To this solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 4-(chloromethyl)-2-methylthiazole.

Step 2: Synthesis of 4-(Azidomethyl)-2-methylthiazole

-

Dissolve 4-(chloromethyl)-2-methylthiazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium azide (1.2 eq) to the solution and stir the mixture at 60-80 °C for 3-5 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(azidomethyl)-2-methylthiazole.

Step 3: Synthesis of this compound

-

Dissolve 4-(azidomethyl)-2-methylthiazole (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.

-

Alternatively, the azide can be reduced using lithium aluminum hydride (LiAlH₄) in a dry ether solvent at 0 °C to room temperature.

-

After the reaction is complete (monitored by TLC), filter the catalyst (for hydrogenation) or carefully quench the reaction with water and sodium hydroxide solution (for LiAlH₄ reduction).

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain this compound. Further purification can be achieved by distillation or chromatography.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | δ (ppm): ~2.6 (s, 3H, -CH₃ on thiazole), ~3.9 (s, 2H, -CH₂-NH₂), ~7.0 (s, 1H, thiazole C5-H), ~1.5-2.0 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm): ~19 (-CH₃), ~40 (-CH₂-NH₂), ~115 (thiazole C5), ~150 (thiazole C4), ~165 (thiazole C2) |

| FTIR | ν (cm⁻¹): ~3400-3200 (N-H stretch, primary amine), ~2950-2850 (C-H stretch, aliphatic), ~1600-1500 (C=N and C=C stretch, thiazole ring), ~1450 (CH₂ bend) |

| Mass Spec (EI) | m/z (%): 128 (M⁺), 113 (M⁺ - CH₃), 99 (M⁺ - NH₂CH₂), 85, 71, 57 |

Experimental Protocol for Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Process the data using appropriate software to obtain the final spectra.

-

-

FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Potential Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The specific biological profile of this compound has not been extensively reported, but it can be inferred from the activities of structurally related compounds.

Potential Mechanisms of Action

Thiazole-containing compounds have been shown to act through various mechanisms.[2]

Caption: Potential mechanisms of action for thiazole derivatives.

The structural similarity of this compound to known bioactive thiazoles suggests it may also interact with these or similar pathways. Further biological evaluation is necessary to confirm these potential activities.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and an overview of its potential biological significance based on the broader class of thiazole derivatives. While specific experimental data for this compound is sparse, the information presented here serves as a robust starting point for researchers and developers interested in exploring its therapeutic potential. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.

References

- 1. This compound | C5H8N2S | CID 18467479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to (2-Methylthiazol-4-yl)Methanamine (CAS: 103694-26-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylthiazol-4-yl)methanamine, with CAS number 103694-26-4, is a heterocyclic amine containing a thiazole ring. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds. Thiazole derivatives have been widely investigated for their potential as therapeutic agents, particularly as inhibitors of key signaling pathways implicated in various diseases. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and analytical methodologies for this compound. Furthermore, it explores the relevant biological context, focusing on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation, where thiazole-containing molecules have shown inhibitory activity.

Chemical and Physical Properties

This compound is a versatile building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 103694-26-4 | N/A |

| Molecular Formula | C₅H₈N₂S | N/A |

| Molecular Weight | 128.20 g/mol | N/A |

| IUPAC Name | (2-methyl-1,3-thiazol-4-yl)methanamine | N/A |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥95% | [1][2] |

| SMILES | CC1=NC(CN)=CS1 | [2] |

| InChI | InChI=1S/C5H8N2S/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3 | N/A |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The proposed synthetic route involves two main stages: the formation of the 2-methylthiazole-4-carbonitrile intermediate via the Hantzsch thiazole synthesis, followed by the reduction of the nitrile group to the corresponding amine.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: Stage 1 - Synthesis of 2-Methylthiazole-4-carbonitrile (Intermediate)

This protocol is adapted from the general principles of the Hantzsch thiazole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol.

-

Addition of Reagent: To the stirred solution, add 3-chloro-2-oxopropanenitrile (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methylthiazole-4-carbonitrile.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Protocol: Stage 2 - Reduction to this compound (Final Product)

This protocol describes a standard lithium aluminum hydride reduction of a nitrile.

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Intermediate: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-methylthiazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filtration and Extraction: Filter the resulting granular precipitate and wash thoroughly with THF. Extract the filtrate with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the product by vacuum distillation or column chromatography on silica gel (using a dichloromethane/methanol/ammonia solvent system).

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data and suggested experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Nucleus | Solvent | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | ¹H | CDCl₃ | ~7.1 (s, 1H, thiazole C5-H), ~4.0 (s, 2H, CH₂), ~2.7 (s, 3H, CH₃), ~1.6 (br s, 2H, NH₂) |

| ¹³C NMR | ¹³C | CDCl₃ | ~165 (thiazole C2), ~150 (thiazole C4), ~115 (thiazole C5), ~40 (CH₂), ~19 (CH₃) |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters: Pulse angle: 30-45°; Acquisition time: 2-3 s; Relaxation delay: 1-2 s; Number of scans: 16-32.

-

¹³C NMR Parameters: Pulse angle: 30-45°; Acquisition time: 1-2 s; Relaxation delay: 2-5 s; Number of scans: 1024-4096.

Mass Spectrometry (MS)

| Technique | Ionization Mode | Expected m/z |

| ESI-MS | Positive | 129.05 [M+H]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

-

Parameters: Infuse the sample solution directly or via liquid chromatography. Set the ion source to positive ion mode. Optimize capillary voltage and cone voltage to achieve good signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3400-3250 (two bands for primary amine) |

| C-H stretch (aliphatic) | 2950-2850 |

| C=N stretch (thiazole) | ~1640 |

| C=C stretch (thiazole) | ~1550 |

| C-N stretch | 1250-1020 |

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: Acquire the spectrum of the neat liquid sample using a Sodium Chloride (NaCl) or Potassium Bromide (KBr) plate.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Biological Context: The PI3K/AKT/mTOR Signaling Pathway

The thiazole scaffold is a privileged structure in medicinal chemistry, and many of its derivatives have been identified as potent inhibitors of various protein kinases. A particularly relevant target is the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[3][4]

Overview of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is activated by various growth factors and hormones. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to the regulation of protein synthesis and cell cycle progression.

Role of Thiazole Derivatives as PI3K Inhibitors

Several studies have demonstrated that compounds containing a thiazole ring can act as potent and selective inhibitors of PI3K.[4][5] These inhibitors typically bind to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of PIP2 and thereby blocking the downstream signaling cascade. The inhibition of this pathway can lead to decreased cancer cell proliferation and survival.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory role of thiazole derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed and may cause skin and eye irritation.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents, particularly as a scaffold for kinase inhibitors targeting pathways such as PI3K/AKT/mTOR. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with detailed experimental protocols, and methods for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of (2-methyl-1,3-thiazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-methyl-1,3-thiazol-4-yl)methanamine is a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectral data. The document also explores the potential role of the broader class of aminothiazole derivatives in modulating signaling pathways, particularly as kinase inhibitors, a function of considerable importance in modern drug discovery and development.

Physical and Chemical Properties

While specific experimental data for (2-methyl-1,3-thiazol-4-yl)methanamine is not extensively reported in publicly available literature, a combination of computed data and information on its dihydrochloride salt provides valuable insights into its physicochemical profile.

Table 1: Physical and Chemical Properties of (2-methyl-1,3-thiazol-4-yl)methanamine and its Dihydrochloride Salt

| Property | (2-methyl-1,3-thiazol-4-yl)methanamine | (2-methyl-1,3-thiazol-4-yl)methanamine Dihydrochloride |

| Molecular Formula | C₅H₈N₂S[1] | C₅H₁₀Cl₂N₂S |

| Molecular Weight | 128.20 g/mol [1] | 201.12 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) | Solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not applicable |

| Solubility | Not available | Likely soluble in water |

| pKa (predicted) | Not available | Not available |

| CAS Number | 75994-32-0[1] | Not available |

Note: The solubility of the dihydrochloride salt in water is inferred from its ionic nature. The pKa of the primary amine is expected to be in the typical range for alkylamines.

Synthesis of (2-methyl-1,3-thiazol-4-yl)methanamine

The synthesis of (2-methyl-1,3-thiazol-4-yl)methanamine can be achieved through a multi-step process, often culminating in a reduction of a corresponding nitrile or a related functional group. A common and versatile method for the construction of the thiazole ring is the Hantzsch thiazole synthesis.

General Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. This reaction proceeds via a nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol for the Synthesis of (2-methyl-1,3-thiazol-4-yl)methanamine

The following is a representative, multi-step protocol for the synthesis of the target compound, starting from readily available materials.

Step 1: Synthesis of 4-chloro-3-oxobutanenitrile

This step involves the chlorination of acetoacetonitrile.

-

Materials: Acetoacetonitrile, sulfuryl chloride, inert solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve acetoacetonitrile in the inert solvent and cool the mixture in an ice bath.

-

Slowly add sulfuryl chloride dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-3-oxobutanenitrile.

-

Step 2: Hantzsch Synthesis of 2-methyl-4-cyanothiazole

-

Materials: 4-chloro-3-oxobutanenitrile, thioacetamide, ethanol.

-

Procedure:

-

Dissolve 4-chloro-3-oxobutanenitrile and thioacetamide in ethanol.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers and concentrate to yield crude 2-methyl-4-cyanothiazole.

-

Step 3: Reduction to (2-methyl-1,3-thiazol-4-yl)methanamine

-

Materials: 2-methyl-4-cyanothiazole, reducing agent (e.g., lithium aluminum hydride (LAH) or catalytic hydrogenation), anhydrous solvent (e.g., diethyl ether or THF for LAH).

-

Procedure (using LAH):

-

Suspend LAH in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 2-methyl-4-cyanothiazole in the same solvent to the LAH suspension, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux for several hours.

-

Cool the reaction mixture and carefully quench the excess LAH by sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting solid and extract the filtrate with an organic solvent.

-

Dry the organic extracts and concentrate to obtain the crude (2-methyl-1,3-thiazol-4-yl)methanamine.

-

Purification

The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can then be recrystallized.

-

Formation of the Dihydrochloride Salt: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution. The dihydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.

Spectral Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of (2-methyl-1,3-thiazol-4-yl)methanamine is expected to show the following signals:

-

A singlet for the methyl protons (CH₃ -C=N) around δ 2.5-2.7 ppm.

-

A singlet for the methylene protons (-CH₂ -NH₂) around δ 3.8-4.0 ppm.

-

A singlet for the thiazole ring proton (-C=CH -S) around δ 7.0-7.2 ppm.

-

A broad singlet for the amine protons (-NH₂) which can vary in chemical shift depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule:

-

The methyl carbon ( C H₃-C=N).

-

The methylene carbon (-C H₂-NH₂).

-

The three carbons of the thiazole ring.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 128. Common fragmentation patterns for similar amine-containing heterocycles involve the loss of the aminomethyl group or cleavage of the thiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹.

-

C=N and C=C stretching vibrations of the thiazole ring in the 1500-1650 cm⁻¹ region.

-

N-H bending vibrations around 1600 cm⁻¹.

Role in Signaling Pathways and Drug Development

The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its prevalence is largely due to its ability to act as a bioisostere for other functional groups and its capacity to form key interactions with biological targets, particularly protein kinases.

Kinase Inhibition

Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The 2-aminothiazole core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors.

Caption: A simplified model of a 2-aminothiazole derivative acting as a kinase inhibitor.

Drug Development Implications

The structural features of (2-methyl-1,3-thiazol-4-yl)methanamine, including a primary amine and a substituted thiazole ring, make it an attractive starting point or fragment for the design of novel therapeutic agents. The primary amine can be readily functionalized to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of properties such as potency, selectivity, and pharmacokinetics.

Derivatives of this compound could potentially be developed as inhibitors for a range of kinases implicated in diseases like cancer, inflammation, and neurodegenerative disorders.

Conclusion

(2-methyl-1,3-thiazol-4-yl)methanamine is a valuable building block in medicinal chemistry. While comprehensive experimental data on the parent compound is limited, its synthesis is achievable through established chemical transformations. The 2-aminothiazole core structure is a key pharmacophore in numerous kinase inhibitors, highlighting the potential of derivatives of (2-methyl-1,3-thiazol-4-yl)methanamine in the development of novel therapeutics targeting a variety of signaling pathways. Further research to fully characterize its physical, chemical, and biological properties is warranted to unlock its full potential in drug discovery.

References

(2-Methylthiazol-4-yl)methanamine: A Technical Overview of a Versatile Heterocyclic Building Block

(2-Methylthiazol-4-yl)methanamine is a heterocyclic amine that belongs to the broader class of 2-aminothiazoles. This class of compounds has garnered significant attention in medicinal chemistry due to its wide range of biological activities. While specific in-depth research on the biological activities and mechanism of action of this compound itself is limited in publicly available literature, its structural motif is a key component in various biologically active molecules. This technical guide provides a comprehensive overview of its structure, nomenclature, and physicochemical properties, and explores the known biological activities and therapeutic potential of closely related 2-aminothiazole derivatives.

Structure and Nomenclature

The chemical structure of this compound is characterized by a central thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. A methyl group is attached at the 2-position, and a methanamine (aminomethyl) group is at the 4-position.

Systematic IUPAC Name: (2-methyl-1,3-thiazol-4-yl)methanamine[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 103694-26-4 | [1] |

| Molecular Formula | C5H8N2S | [1] |

| Molecular Weight | 128.20 g/mol | [1] |

| SMILES | CC1=NC(CN)=CS1 | [1] |

| InChI | InChI=1S/C5H8N2S/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3 | [1] |

Synthesis

A plausible synthetic route for this compound could start from a protected aminomethyl ketone derivative which would then undergo cyclization with thioacetamide. A more direct approach might involve the reduction of a corresponding nitrile or the amination of a halomethyl derivative of 2-methylthiazole.

A general workflow for the Hantzsch synthesis is depicted below:

References

(2-Methylthiazol-4-yl)Methanamine discovery and history

An In-depth Technical Guide to the Discovery and History of (2-Methylthiazol-4-yl)methanamine

Introduction

This compound is a heterocyclic amine containing a thiazole ring, a five-membered aromatic ring with one sulfur and one nitrogen atom. This scaffold is a common motif in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological significance of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

While a singular, definitive "discovery" paper for this compound is not readily apparent in the surveyed literature, the historical context of its synthesis can be traced back to early investigations into thiazole chemistry. The functionalization of the thiazole ring has been a subject of scientific inquiry for many decades.

A notable early publication in a related area is the 1952 paper by Kiku Murata and Hideo Ikehata from the Scientific Research Institute in Tokyo, which details the synthesis of 2-amino-4-methyl-5-aminomethylthiazole.[1] This work, while not focused on the exact titular compound, is significant as it demonstrates early efforts in the synthesis of aminomethyl-substituted thiazole derivatives. The primary method employed was the reduction of a cyanothiazole precursor. This historical precedent suggests that the synthesis of such compounds was of interest for potential biological applications, possibly as analogs or metabolites of known bioactive molecules.

The broader class of 2-aminothiazoles, which share the core heterocyclic structure, has been extensively studied and is known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The foundational Hantzsch thiazole synthesis is a cornerstone in the preparation of this class of compounds.[2]

Synthetic Methodologies

The synthesis of this compound can be approached through several synthetic routes, primarily involving the construction of the thiazole ring followed by the introduction or modification of the aminomethyl side chain. Based on analogous syntheses and general organic chemistry principles, two primary pathways are proposed.

Pathway 1: From 2-Methyl-4-(hydroxymethyl)thiazole

A plausible and commonly employed strategy for the synthesis of amines is via the corresponding alcohol. This pathway would involve the initial synthesis of (2-Methylthiazol-4-yl)methanol, its conversion to a halide, and subsequent amination.

Experimental Workflow for Pathway 1

Detailed Experimental Protocols:

-

Step 1: Synthesis of (2-Methylthiazol-4-yl)methanol: This intermediate can be prepared via a Hantzsch-type thiazole synthesis from thioacetamide and 1,3-dichloroacetone, followed by appropriate functional group manipulation to introduce the hydroxymethyl group.

-

Step 2: Chlorination of (2-Methylthiazol-4-yl)methanol: The alcohol is converted to the more reactive chloromethyl intermediate. A solution of (2-Methylthiazol-4-yl)methanol in an inert solvent such as dichloromethane is cooled in an ice bath. Thionyl chloride is added dropwise with stirring. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield 4-(chloromethyl)-2-methylthiazole.

-

Step 3: Amination of 4-(Chloromethyl)-2-methylthiazole: The chloromethyl derivative is dissolved in a suitable solvent, and an excess of ammonia (as a solution in methanol or as aqueous ammonia) is added. The reaction mixture is stirred at room temperature or gently heated in a sealed vessel until the starting material is consumed. The solvent is evaporated, and the residue is partitioned between an organic solvent and an aqueous basic solution. The organic layer is dried and concentrated to afford this compound.

Pathway 2: Reduction of 2-Methyl-4-cyanothiazole

This pathway is analogous to the historical synthesis of the related 2-amino-4-methyl-5-aminomethylthiazole.[1] It involves the synthesis of a cyanothiazole intermediate followed by its reduction to the primary amine.

Experimental Workflow for Pathway 2

Detailed Experimental Protocols:

-

Step 1: Synthesis of 2-Methyl-4-cyanothiazole: A common method for introducing a cyano group onto a heterocyclic ring is through a Rosenmund-von Braun reaction. 2-Methyl-4-bromothiazole is heated with copper(I) cyanide in a high-boiling polar solvent such as DMF or NMP. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is poured into an aqueous solution of a complexing agent for copper, such as ferric chloride or sodium cyanide, and the product is extracted with an organic solvent.

-

Step 2: Reduction of 2-Methyl-4-cyanothiazole: The nitrile can be reduced to the primary amine using a variety of reducing agents. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., diethyl ether or THF) is effective. The nitrile is added to a suspension of LiAlH4 in the solvent at low temperature, and the mixture is then refluxed. After the reaction is complete, it is carefully quenched with water and aqueous base, and the product is extracted. Catalytic hydrogenation is another viable method.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported in readily available literature. However, based on similar reported syntheses of thiazole derivatives, the following table provides expected ranges for yields and key analytical data.

| Step | Reaction | Reagents | Solvent | Expected Yield (%) | Purity (%) | Analytical Data |

| Pathway 1 | ||||||

| 1 | Chlorination | SOCl2 | Dichloromethane | 80-95 | >90 | 1H NMR, 13C NMR |

| 2 | Amination | NH3 | Methanol | 60-80 | >95 | 1H NMR, 13C NMR, MS |

| Pathway 2 | ||||||

| 1 | Cyanation | CuCN | DMF | 70-90 | >90 | 1H NMR, 13C NMR |

| 2 | Reduction | LiAlH4 | THF | 70-85 | >95 | 1H NMR, 13C NMR, MS |

Biological Significance and Signaling Pathways

While specific studies detailing the biological targets and signaling pathways of this compound are limited, the broader class of thiazole-containing compounds is of significant interest in drug discovery. The thiazole ring is a bioisostere of other aromatic systems and can engage in various non-covalent interactions with biological macromolecules.

Derivatives of 2-aminothiazole have been shown to exhibit a wide array of biological activities, including:

-

Antimicrobial Activity: Thiazole derivatives have been developed as antibacterial and antifungal agents.[3]

-

Anti-inflammatory Activity: Some thiazole compounds are known to inhibit pro-inflammatory enzymes.[2]

-

Anticancer Activity: The 2-aminothiazole scaffold is present in several compounds investigated for their anticancer properties.[2][4]

Given the structural similarity, it is plausible that this compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents targeting similar pathways. Further research is required to elucidate its specific biological functions.

Hypothetical Signaling Pathway Involvement

This diagram illustrates a potential mechanism where a derivative of this compound could act as an inhibitor of a receptor tyrosine kinase, a common target in cancer therapy, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Conclusion

This compound is a compound with historical roots in the broader exploration of thiazole chemistry. While its specific discovery is not well-documented as a singular event, its synthesis can be achieved through established chemical transformations. The thiazole scaffold is a privileged structure in medicinal chemistry, suggesting that this compound and its derivatives hold potential for the development of novel therapeutic agents. Further investigation into its synthesis, optimization of reaction conditions, and elucidation of its biological activities are warranted to fully explore its potential in drug discovery and development.

References

Biological significance of the thiazole ring in pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the development of a vast array of therapeutic agents. This technical guide delves into the profound biological significance of the thiazole ring in pharmaceuticals, offering insights into its mechanism of action, structure-activity relationships, and applications across various disease areas. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Diverse Pharmacological Activities of Thiazole-Containing Drugs

The thiazole moiety is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, demonstrating a remarkable spectrum of biological activities.[1][2][3] Its derivatives have been successfully developed as anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antidiabetic agents.[4][5][6] The structural versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacological properties and target specificity.[1]

Anticancer Activity: A Prominent Therapeutic Application

The application of thiazole derivatives in oncology is particularly noteworthy. Several clinically successful anticancer drugs, including Dasatinib and Ixabepilone, feature a thiazole core.[1][7] The anticancer mechanisms of thiazole-containing compounds are diverse and often involve the modulation of critical cellular signaling pathways.

Mechanisms of Anticancer Action

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many thiazole-based compounds have been found to trigger programmed cell death in cancer cells.[8][9]

-

Disruption of Tubulin Polymerization: Certain thiazole-containing molecules, such as Ixabepilone, interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][4][10]

-

Inhibition of Key Signaling Pathways: Thiazole derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the NF-κB, mTOR, and PI3K/Akt pathways.[8][11][12]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | CML cell lines | Varies (nM range) | [8] |

| Ixabepilone | Breast cancer cell lines | Varies (nM range) | [1][10] |

| Compound 29 | Not Specified | 0.05 | [9] |

| Compound 40 | Not Specified | 0.00042 | [9] |

| Compound 62 | Not Specified | 0.18 | [9] |

| Compound 74a | Not Specified | 0.67 | [9] |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 | |

| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 | |

| Thiazole-pyrimidine analog 13b | Colo-205 (Colon) | 0.12 | |

| Thiazole derivative CP1 | HCT-116 (Colon) | 4.7 µg/ml | |

| Thiazole-coumarin hybrid 6a | HCT-116 (Colon) | 4.27 |

Signaling Pathways Modulated by Thiazole-Containing Drugs

To visually represent the complex mechanisms of action, the following diagrams illustrate the signaling pathways targeted by key thiazole-containing pharmaceuticals.

Experimental Protocols

The synthesis and evaluation of thiazole derivatives involve a range of standard and specialized experimental procedures. Below are outlines of key protocols frequently employed in the research and development of these compounds.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the preparation of the thiazole ring.[2]

General Procedure:

-

Reaction Setup: A mixture of an α-haloketone and a thioamide (or thiourea) is prepared in a suitable solvent, typically ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period, often ranging from 2 to 24 hours.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of a base, such as sodium carbonate or ammonia.

-

Purification: The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the thiazole derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.

Pharmacokinetic Properties of Thiazole-Containing Drugs

The pharmacokinetic profile of a drug is a critical determinant of its clinical efficacy and safety. Thiazole-containing pharmaceuticals exhibit a range of pharmacokinetic properties.

| Drug | Administration | Tmax (h) | Half-life (h) | Metabolism | Bioavailability (%) | Reference |

| Dasatinib | Oral | 0.25 - 6 | 3 - 5 | Primarily CYP3A4 | 14 - 34 | [1][10] |

| Ixabepilone | Intravenous | N/A | ~52 | Hepatic (CYP3A4) | N/A | [4][7] |

Note: Tmax refers to the time to reach maximum plasma concentration. N/A indicates not applicable for intravenous administration.

Conclusion

The thiazole ring continues to be a highly valuable scaffold in the design and development of new pharmaceutical agents. Its presence in a wide array of clinically effective drugs underscores its biological importance. The diverse mechanisms of action, coupled with the potential for synthetic modification, ensure that thiazole and its derivatives will remain a focal point of research in medicinal chemistry for the foreseeable future. This guide provides a foundational understanding of the key technical aspects related to the biological significance of the thiazole ring, serving as a valuable resource for professionals in the field. Further exploration into novel synthetic methodologies, detailed structure-activity relationship studies, and advanced in vivo evaluations will undoubtedly lead to the discovery of next-generation thiazole-based therapeutics.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Preclinical efficacy spectrum and pharmacokinetics of ixabepilone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I Trial and Pharmacokinetic Study of Ixabepilone Administered Daily for 5 Days in Children and Adolescents With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ixabepilone - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. A novel, potent, and orally bioavailable thiazole HCV NS5A inhibitor for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a crucial component in a vast array of therapeutically significant molecules. From blockbuster anticancer drugs to potent antimicrobial agents, thiazole derivatives have demonstrated remarkable versatility and efficacy, continually inspiring the development of novel therapeutic agents. This technical guide provides a comprehensive overview of thiazole derivatives, focusing on their synthesis, biological activities, mechanisms of action, and the experimental methodologies crucial for their development.

Synthesis of Thiazole Derivatives: The Hantzsch Synthesis and Beyond

The construction of the thiazole ring is a fundamental aspect of harnessing its therapeutic potential. The most classic and widely employed method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol details a representative Hantzsch synthesis of a 2-aminothiazole derivative.[1]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

Hot plate

-

Scintillation vial (20 mL)

-

Beaker (100 mL)

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a stir bar to the vial.

-

Heat the mixture on a hot plate at 100°C with stirring for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a tared watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Anticancer Activity of Thiazole Derivatives

Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives approved for clinical use.[4] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[5][6]

Thiazole Derivatives as Kinase Inhibitors

Many thiazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8] The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival, and its inhibition is a promising strategy in cancer therapy.[9]

Table 1: Anticancer Activity of Selected Thiazole Derivatives as Kinase Inhibitors

| Compound | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4c | VEGFR-2 | MCF-7 (Breast) | 2.57 ± 0.16 | [10] |

| HepG2 (Liver) | 7.26 ± 0.44 | [10] | ||

| Compound 3b | PI3Kα | - | 0.086 ± 0.005 | [9] |

| mTOR | - | 0.221 ± 0.014 | [9] | |

| Compound 40 | B-RAFV600E | - | 0.0231 ± 0.0012 | [8] |

| Thieno[3,2-d]thiazole 3c | EGFR | MCF-7 (Breast) | 0.08 ± 0.003 | [11] |

| VEGFR-2 | 0.11 ± 0.009 | [11] | ||

| BRAFV600E | 0.14 ± 0.01 | [11] |

Signaling Pathway of PI3K/Akt/mTOR Inhibition by Thiazole Derivatives:

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Thiazole Derivatives as Tubulin Polymerization Inhibitors

Microtubules are essential for cell division, making them an attractive target for anticancer drugs.[12] Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][13][14]

Table 2: Anticancer Activity of Selected Thiazole Derivatives as Tubulin Polymerization Inhibitors

| Compound | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | 3.3 | [12] |

| A549 (Lung) | 0.97 ± 0.13 | [12] | ||

| 2e | Ovar-3 (Ovarian) | 1.55 | 7.78 | [13] |

| 7c | - | - | 2.00 ± 0.12 | [14] |

| 9a | - | - | 2.38 ± 0.14 | [14] |

| 10a | - | - | - | [15] |

| 13d | - | - | - | [15] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[16][17][18][19]

Materials:

-

Cultured cancer cells in a 96-well plate

-

Thiazole derivative compounds

-

MTT solution (0.5 mg/mL in media)

-

Dimethyl sulfoxide (DMSO) or Isopropanol

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (e.g., 10, 100, 1000 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[20]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16][20]

-

Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[19][20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Diagram of the MTT Assay Workflow:

Caption: A step-by-step workflow for the MTT cell viability assay.

Antimicrobial Activity of Thiazole Derivatives

The thiazole ring is a key pharmacophore in a number of antimicrobial agents. Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[21][22][23]

Table 3: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | S. aureus | 125-150 | [22] |

| E. coli | 125-150 | [22] | |

| A. niger | 125-150 | [22] | |

| Benzo[d]thiazole 13 | S. aureus | 50-75 | [22] |

| E. coli | 50-75 | [22] | |

| A. niger | 50-75 | [22] | |

| Compound 16 | E. coli | 1.56-6.25 | [24] |

| P. aeruginosa | 1.56-6.25 | [24] | |

| B. subtilis | 1.56-6.25 | [24] | |

| S. aureus | 1.56-6.25 | [24] | |

| Compound 40 | S. aureus | 3.125 | [4] |

| B. thuringiensis | 6.25 | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[23]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Thiazole derivative compounds

-

Positive control antibiotic (e.g., ofloxacin, ketoconazole)[25]

-

Negative control (broth only)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilutions: Perform serial two-fold dilutions of the thiazole compounds in the broth in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Thiazole Derivatives in Neurodegenerative Diseases

Recent research has highlighted the potential of thiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[26][27] A key target in this area is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazole Derivatives

| Compound | AChE IC₅₀ (nM) | Reference |

| Compound 10 | 103.24 | [26][27] |

| Compound 16 | 108.94 | [26][27] |

Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in numerous clinically successful drugs is a testament to its favorable pharmacological properties. The ongoing research into novel thiazole derivatives continues to uncover new therapeutic opportunities across a wide range of diseases, from cancer and infectious diseases to neurodegenerative disorders. The synthetic accessibility of the thiazole ring, coupled with the ability to readily modify its structure, ensures that it will remain a central focus of drug discovery and development efforts for the foreseeable future. This guide provides a foundational understanding of the key aspects of thiazole medicinal chemistry, offering valuable insights and methodologies for researchers in the field.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. benchchem.com [benchchem.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 18. benchchem.com [benchchem.com]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 21. mdpi.com [mdpi.com]

- 22. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

(2-Methylthiazol-4-yl)methanamine: A Core Building Block in Modern Antiviral Drug Development

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylthiazol-4-yl)methanamine, a structurally significant heterocyclic amine, has emerged as a critical building block in contemporary medicinal chemistry. Its unique chemical architecture, featuring a reactive primary amine tethered to a 2-methylthiazole core, makes it an invaluable synthon for the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the pivotal role of this compound in the development of potent antiviral therapeutics. A detailed examination of its application in the synthesis of the SARS-CoV-2 main protease inhibitor, Nirmatrelvir (a key component of Paxlovid), is presented, highlighting its importance in the global effort to combat the COVID-19 pandemic. This document is intended to serve as a detailed resource, offering experimental protocols, quantitative data, and visual diagrams to aid researchers in the fields of drug discovery and organic synthesis.

Chemical Properties and Data

This compound, also known as 2-methyl-4-(aminomethyl)thiazole, is a stable yet reactive molecule, rendering it an ideal intermediate for multi-step organic syntheses. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.20 g/mol |

| CAS Number | 89539-38-8 |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in common organic solvents |

| pKa (predicted) | ~8.5-9.5 (for the primary amine) |

Synthesis of this compound: Experimental Protocol

The primary synthetic route to this compound involves the reduction of 2-methylthiazole-4-carbonitrile. A robust method for this transformation is the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting nitriles to primary amines.

Reaction:

Detailed Experimental Protocol:

Materials:

-

2-Methylthiazole-4-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Nitrile: A solution of 2-methylthiazole-4-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water (x mL, where x is the number of grams of LiAlH₄ used), followed by the dropwise addition of 1 M NaOH solution (x mL), and finally water again (3x mL). This procedure is known as the Fieser work-up and is designed to produce a granular precipitate that is easy to filter.[1]

-

Work-up: The resulting slurry is stirred at room temperature for 30 minutes, and then the solid is removed by filtration through a pad of Celite. The filter cake is washed with diethyl ether.

-

Extraction and Drying: The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.

Application as a Building Block: Synthesis of Nirmatrelvir (PF-07321332)

The most prominent and impactful application of this compound is as a key building block in the synthesis of Nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in the antiviral medication Paxlovid. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[2][3]

The synthesis of Nirmatrelvir is a multi-step process where this compound is coupled with a complex carboxylic acid intermediate. The following table summarizes a key coupling step.

| Reactants | Coupling Reagent | Product | Yield (%) |

| This compound and a protected amino acid derivative | HATU, DIPEA | Amide-coupled intermediate for Nirmatrelvir | High |

HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, DIPEA: N,N-Diisopropylethylamine

The following diagram illustrates a simplified synthetic workflow for the incorporation of the this compound moiety into the Nirmatrelvir scaffold.

Biological Role and Signaling Pathway

As a crucial component of Nirmatrelvir, the this compound moiety contributes to the overall structure and binding affinity of the drug to its target, the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.

Mechanism of Action:

The SARS-CoV-2 virus replicates by producing large polyproteins that must be cleaved into individual functional proteins by viral proteases. The main protease (Mpro) is responsible for the majority of these cleavage events. Nirmatrelvir is a peptidomimetic inhibitor that binds to the active site of Mpro, preventing it from processing the viral polyproteins. This inhibition halts the viral replication cycle.[2][3][4]

The following diagram illustrates the SARS-CoV-2 replication cycle and the point of inhibition by Nirmatrelvir.

Conclusion

This compound has proven to be a building block of immense value in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity have enabled its incorporation into complex drug molecules. The successful development of Nirmatrelvir as a potent antiviral against SARS-CoV-2 underscores the critical importance of such foundational chemical scaffolds. This guide provides researchers and drug development professionals with essential technical information to leverage the potential of this compound in the design and synthesis of next-generation therapeutics.

References

The Therapeutic Potential of Novel Thiazole Compounds: A Technical Overview

Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a privileged motif in a multitude of clinically approved drugs. In recent years, the development of novel thiazole derivatives has surged, revealing a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory potential of these emerging compounds, presenting quantitative data, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Anticancer Activity of Thiazole Derivatives

Novel thiazole compounds have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, through various signaling pathways.

Quantitative Anticancer Data

The in vitro anticancer activity of selected novel thiazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 | [1] |

| Thiazole Derivative 4d | SaOS-2 (Osteosarcoma) | 0.212 | [1] |

| Thiazole Derivative 4b | SaOS-2 (Osteosarcoma) | 0.214 | [1] |

| Thiazole-Naphthalene 5b | MCF-7 (Breast Cancer) | 0.48 | [2] |

| Thiazole-Naphthalene 5b | A549 (Lung Cancer) | 0.97 | [2] |

| Phthalimide-Thiazole 5b | MCF-7 (Breast Cancer) | 0.2 | [3] |

| Phthalimide-Thiazole 5g | PC-12 (Pheochromocytoma) | 0.43 | [3] |

| Phthalimide-Thiazole 5k | MDA-MB-468 (Breast Cancer) | 0.6 | [3] |

| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 | [4] |

| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 | [4] |

| Benzothiazole Derivatives | HepG2 (Liver Cancer) | 29.63 - 59.17 | [5][6][7] |

| Benzoxazole/Thiazole 8g | HCT-116 (Colorectal Cancer) | Not specified (68.0% growth inhibition) | [8] |

| Benzoxazole/Thiazole 12e | HCT-116 (Colorectal Cancer) | Not specified (59.11% growth inhibition) | [8] |

Mechanism of Action: Induction of Intrinsic Apoptosis

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of the intrinsic apoptosis pathway.[3][9] This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP).[10] This event triggers the release of cytochrome c from the mitochondria into the cytoplasm.[11][12] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9, an initiator caspase.[10][12] Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10][11] The activity of this pathway is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members (e.g., Bax, Bak) promoting MOMP and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[11] Studies have shown that certain thiazole compounds can upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[13][14] These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiazole test compounds

-

MTT solution (5 mg/mL in sterile PBS)[14]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13][14]

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[14]

-

Compound Treatment: Prepare serial dilutions of the thiazole test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure period (e.g., 48 or 72 hours).[15]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration of approximately 0.5 mg/mL). Incubate for 2-4 hours at 37°C, protected from light.[14][16]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. For adherent cells, be cautious not to disturb the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[14][16]

-

Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[14]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity of Thiazole Derivatives

Thiazole-based compounds have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Data

The in vitro antimicrobial activity of selected novel thiazole derivatives is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |

| Heteroaryl Thiazole 3 | S. aureus, E. coli, etc. | 230 - 700 | [17] |

| Heteroaryl Thiazole 9 | Fungal strains | 60 - 230 | [17] |

| Thiazole Derivative 13 | S. aureus | 3.125 | [12] |